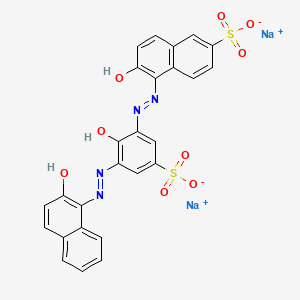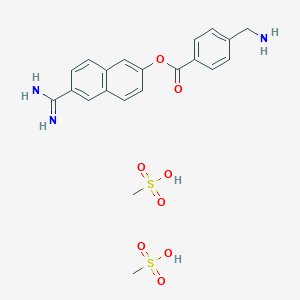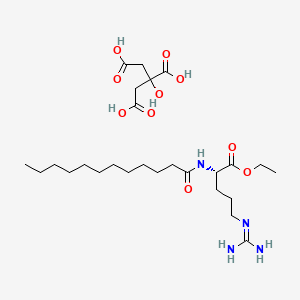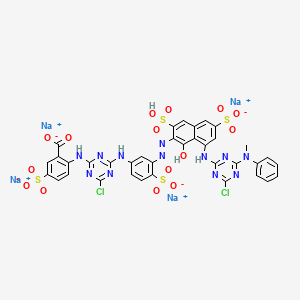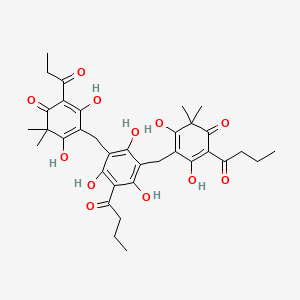
Impel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium octaborate is a borate of sodium, a chemical compound composed of sodium, boron, and oxygen. It is a colorless crystalline solid that is soluble in water. The compound is often used in its tetrahydrate form, which is a white, odorless powder. Disodium octaborate is commonly used as an insecticide, fungicide, algicide, fire retardant, and as a boron micronutrient additive in fertilizers .
Méthodes De Préparation
Disodium octaborate can be synthesized through various methods. One common method involves crystallizing the anhydrous form from a molten mixture of sodium oxide and boric oxide . Another method is the one-step boric acid method, which involves placing boric acid, a sodium-containing chemical product, water, and an impurity removal agent in a reactor. The mixture is then stirred and heated at temperatures between 60 to 120 degrees Celsius for 0.5 to 2 hours . The product is then filtered and dried to obtain disodium octaborate tetrahydrate .
Analyse Des Réactions Chimiques
Disodium octaborate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: Disodium octaborate can undergo substitution reactions where boron atoms are replaced by other elements or groups.
Hydrolysis: In aqueous solutions, disodium octaborate can hydrolyze to form boric acid and other borate species.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disodium octaborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other boron-containing compounds.
Biology: The compound is used in studies related to enzyme inhibition and cellular processes.
Industry: It is widely used in the construction industry for wood preservation, fire retardancy, and as a component in adhesives and sealants
Mécanisme D'action
The mechanism of action of disodium octaborate involves disrupting the enzyme and digestive systems of insects. In the treatment of wood-decaying insects like termites or carpenter ants, disodium octaborate prevents these pests from being able to digest the wood they depend on for survival . In plants, it improves cell division at root tips, leaf and bud development, and regulates hormone levels .
Comparaison Avec Des Composés Similaires
Disodium octaborate is similar to other borate compounds such as boric acid, sodium tetraborate, and sodium metaborate. it is unique in its specific applications and effectiveness:
Boric Acid: Used primarily as an antiseptic and insecticide.
Sodium Tetraborate (Borax): Commonly used in cleaning products and as a flux in metallurgy.
Sodium Metaborate: Used in the production of borosilicate glass and as a corrosion inhibitor.
Disodium octaborate stands out due to its high solubility in water and its effectiveness as a wood preservative and fire retardant .
Propriétés
Numéro CAS |
12008-41-2 |
|---|---|
Formule moléculaire |
B8Na2O13 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane |
InChI |
InChI=1S/B8O13.2Na/c9-1-13-5-18-6(14-2-10)20-8-17-4(12)15-3(11)16-7(19-5)21-8;;/q-2;2*+1 |
Clé InChI |
CGCGPGRQKOPVHP-UHFFFAOYSA-N |
SMILES canonique |
B(=O)OB1OB2OB(OB(OB(O2)OB(O1)OB=O)[O-])[O-].[Na+].[Na+] |
Color/Form |
Crystalline rod |
Description physique |
Liquid; Other Solid; Dry Powder |
Numéros CAS associés |
12280-03-4 (Na2B8O13) |
Solubilité |
Dissolves rapidly in water ... easily forms viscous supersaturated solutions at elevated temperatures. Solubility at 30 degC: 21.9wt % /Disodium octaborate tetrahydrate/ Solubility: 9.5 g/100 g water /Disodium octaborate tetrahydrate/ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



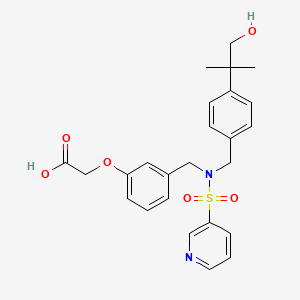
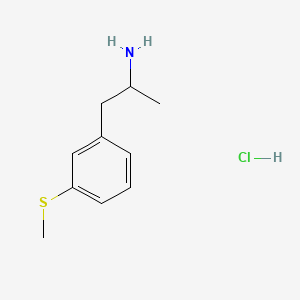
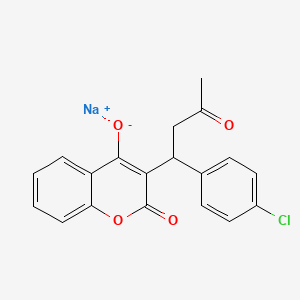

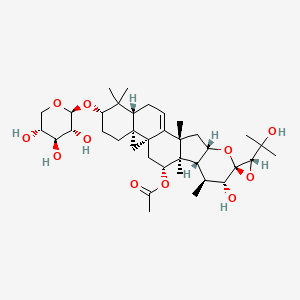
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
